5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with chloroacetyl chloride in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with comparable properties.
Triazolo[1,5-a]pyrimidine: Known for its anticancer and antiviral activities.
Uniqueness
5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C8H6ClN3O3 |
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Molecular Weight |
227.60 g/mol |
IUPAC Name |
5-(chloromethyl)-7-oxo-6H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O3/c9-3-4-1-7(13)12-6(10-4)2-5(11-12)8(14)15/h2H,1,3H2,(H,14,15) |
InChI Key |
ZHFRUUVRNUCSHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC(=NN2C1=O)C(=O)O)CCl |
Origin of Product |
United States |
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